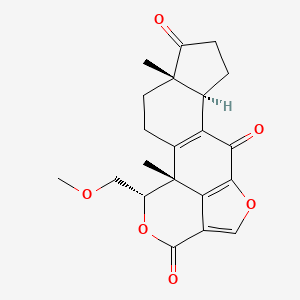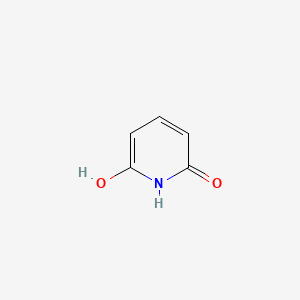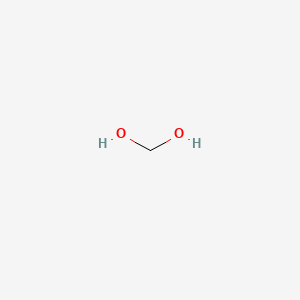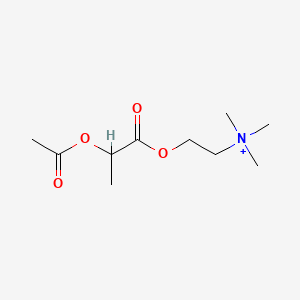
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Homocitric acid, also known as homocitrate, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups (2R)-Homocitric acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, (2R)-homocitric acid is primarily located in the cytoplasm (2R)-Homocitric acid exists in all eukaryotes, ranging from yeast to humans.
(2R)-homocitric acid is the (R)-enantiomer of homocitric acid. It is a conjugate acid of a (2R)-homocitrate(3-). It is an enantiomer of a (2S)-homocitric acid.
Scientific Research Applications
1. Synthesis of Renewable Adipic Acid from Biomass
Adipic acid, a key industrial dicarboxylic acid used in nylon manufacturing, has traditionally been produced in ways that cause significant environmental pollution. Research by Lang & Li (2021) in "ChemSusChem" discusses sustainable preparation of adipic acid from biomass-derived molecules, highlighting advances in bio-catalysis and chemo-catalysis for green synthesis pathways. This study emphasizes the importance of environmentally friendly processes for manufacturing nylon precursors (Lang & Li, 2021).
2. Metabolic Engineering for Adipic Acid Production
Zhao et al. (2018) in "Metabolic Engineering" explored the use of Escherichia coli for producing adipic acid via the reverse adipate-degradation pathway. This study achieved significant yields of adipic acid, highlighting the potential of metabolic engineering for efficient synthesis (Zhao et al., 2018).
3. Investigating Origins of Biochemical Homochirality
Castro-Puyana et al. (2008) utilized capillary electrophoresis to study the enantioselective adsorption of 3-carboxy adipic acid on minerals. This research, published in "ELECTROPHORESIS", provides insights into mechanisms for the origin of biochemical homochirality on Earth (Castro-Puyana et al., 2008).
4. Improving Enzymatic Activity for Adipic Acid Biosynthesis
Yang et al. (2019) in "Enzyme and Microbial Technology" focused on improving the enzymatic activity of 5-carboxy-2-pentenoyl-CoA reductase to enhance adipic acid biosynthesis. This study demonstrates the potential of enzyme modification in increasing the efficiency of adipic acid production (Yang et al., 2019).
5. Exploring Reverse β-Oxidation Pathway in Corynebacterium Glutamicum
Shin et al. (2021) in "Microbial Cell Factories" explored the functionality of the reverse β-oxidation pathway in Corynebacterium glutamicum for adipic acid production. Their work indicates the feasibility of using this pathway for biosynthesizing adipic acid from glucose (Shin et al., 2021).
6. Dicarboxylic Aciduria and Its Significance
Treacy et al. (2005) in "European Journal of Pediatrics" discussed the significance of dicarboxylic acids, like adipic acid, in omega oxidation of fatty acids and its implications in various metabolic conditions (Treacy et al., 2005).
7. Metabolic Engineering Strategies for Bio-Adipic Acid Production
Kruyer & Peralta-Yahya (2017) in "Current Opinion in Biotechnology" reviewed the progress in engineering microbes for adipic acid production. They highlighted the potential of using renewable feedstocks and the challenges in developing efficient metabolic routes (Kruyer & Peralta-Yahya, 2017).
Properties
CAS No. |
13052-73-8 |
|---|---|
Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
(2R)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI Key |
XKJVEVRQMLKSMO-SSDOTTSWSA-N |
Isomeric SMILES |
C(C[C@@](CC(=O)O)(C(=O)O)O)C(=O)O |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
| 3562-74-1 | |
physical_description |
Solid |
Synonyms |
homocitrate homocitric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)
